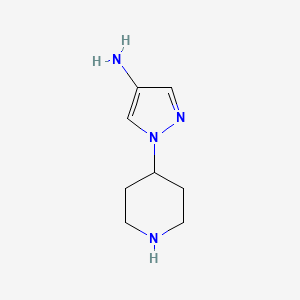

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Piperidin-4-yl)-1h-pyrazol-4-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis

The molecular structure of these derivatives has been explored through various methods, including X-ray diffraction . The structure of piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives participate in various chemical reactions, offering a pathway to diverse bioactive molecules . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical And Chemical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for understanding the potential applications of these compounds .科学的研究の応用

Synthesis and Molecular Structure Investigations Researchers have synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including a compound related to 1-(Piperidin-4-yl)-1h-pyrazol-4-amine. They used X-ray crystallography and DFT calculations to investigate molecular structures and intermolecular interactions, revealing significant H...H, N...H, and H...C contacts (Shawish et al., 2021).

Synthetic Equivalents in Organic Chemistry The compound has been utilized in organic chemistry as a synthetic equivalent in the formation of acetylenic 2-pyrazolines and pyrazoles. This process involves room temperature interactions with arylhydrazines, leading to compounds with notable fluorescent abilities (Odin et al., 2022).

CGRP Receptor Antagonist Substructure 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a related compound, is a privileged substructure in CGRP receptor antagonists. Efficient syntheses have been developed for this compound, highlighting its significance in medicinal chemistry (Leahy et al., 2012).

Intermediate in Crizotinib Synthesis This compound is a key intermediate in the synthesis of Crizotinib, an important therapeutic drug. A robust synthesis process for this intermediate has been developed, which is crucial for the large-scale production of Crizotinib (Fussell et al., 2012).

Anticholinesterase Agents Derivatives of this compound have been synthesized and evaluated for their anticholinesterase effects, indicating potential applications in the treatment of neurodegenerative disorders. This research highlights its relevance in pharmacology and therapeutics (Altıntop, 2020).

Antimicrobial and Antifungal Activity Novel pyrazolyl-s-triazine derivatives, including compounds related to this compound, have been synthesized and tested for antimicrobial and antifungal activities. These studies are crucial for developing new antimicrobial agents (Sharma et al., 2017).

Synthesis of Novel Oxazolidinone Antibacterial Candidate The compound has been used in the synthesis of a novel oxazolidinone antibacterial candidate, demonstrating its applicability in the development of new antibiotics (Yang et al., 2014).

作用機序

Target of Action

The compound “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer .

Mode of Action

This interaction could lead to changes in the protein’s ability to regulate cell growth, potentially inhibiting the growth of cancer cells .

Biochemical Pathways

The compound’s interaction with the B-raf protein could affect various biochemical pathways. B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion . By interacting with B-raf, the compound could potentially disrupt this pathway, leading to changes in cell behavior .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability . These properties would determine how much of the compound reaches its target, how long it stays in the body, and how it is eliminated .

Result of Action

The result of the compound’s action would depend on its specific interactions with the B-raf protein. If the compound inhibits the protein’s function, it could potentially slow or stop the growth of cancer cells . More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other molecules in the cell, the cell’s overall health and status, and external factors such as temperature and pH . Understanding these influences could help optimize the compound’s use as a potential therapeutic agent .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, and it is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” and its derivatives could have potential applications in these areas. Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

特性

IUPAC Name |

1-piperidin-4-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSFUVFOJECKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2475535.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2475536.png)

![1-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2475542.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)

![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)

![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)